molecular formula C6H8N2O3 B6259599 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1783265-38-2

1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B6259599
CAS No.: 1783265-38-2
M. Wt: 156.14 g/mol
InChI Key: CRUUILCJGJTPML-UHFFFAOYSA-N
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Description

1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid is a versatile chemical building block belonging to the pharmaceutically important class of pyrazole-3-carboxylates. These compounds are recognized as key intermediates in organic and medicinal chemistry for constructing more complex bioactive molecules . The core pyrazole-3-carboxylate structure is a known precursor in the synthesis of nicotinic acid receptor agonists and other pharmacologically active compounds . Furthermore, analogous 5-hydroxy-1-substituted pyrazole-3-carboxylic acids have demonstrated significant value in the development of heterocyclic dyes. Replacing a methyl group with a carboxylic acid group on the pyrazolone ring, as in this compound, can lead to distinct bathochromic or hypsochromic shifts in dye molecules, making it a valuable coupler component for creating dyes with specific optical properties . The structural features of this compound—specifically the ethyl substitution on the pyrazole ring—make it a valuable reagent for researchers exploring structure-activity relationships in these fields. This product is strictly for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-ethyl-3-oxo-1H-pyrazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-2-8-5(9)3-4(7-8)6(10)11/h3,7H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUUILCJGJTPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Chemical Reactions

2.1 Hydrolysis
The ethyl ester group undergoes hydrolysis under acidic or basic conditions to form the carboxylic acid derivative. This reaction is critical for generating the free acid form, which may exhibit different biological activity.

2.2 Tautomerism
The compound exists in equilibrium between hydroxy and oxo tautomeric forms (e.g., 1a and 1b in Figure 1 from ). The hydroxy form dominates in polar solvents like DMSO-d₆, while the oxo form may stabilize in crystalline states . Tautomerism significantly influences reactivity, as the hydroxyl group can participate in hydrogen bonding or act as a nucleophile.

2.3 Substitution Reactions
Though not explicitly detailed in the sources, the pyrazole ring’s nitrogen atoms and hydroxyl group may enable nucleophilic substitution. For instance, the hydroxyl group could undergo alkylation or acylation, depending on reaction conditions.

2.4 Oxidation/Reduction
While the hydroxyl group is already present, oxidation of adjacent functional groups (e.g., ester to carboxylic acid) could occur under strong oxidizing conditions. Reduction reactions are less likely due to the absence of reducible bonds in the current structure.

2.5 Cyclization and Condensation
The synthesis methods described in and involve cyclization of hydrazine derivatives with dienophiles (e.g., DMAD), forming the pyrazole ring via -dipolar cycloaddition. This highlights the compound’s utility in constructing complex heterocycles.

Analytical Characterization

3.1 NMR Spectroscopy

  • ¹H NMR (DMSO-d₆) :

    • δ 12.16 ppm: Singlet for hydroxyl proton (OH).

    • δ 3.80 ppm: Singlet for three methoxy protons (OCH₃).

    • δ 5.98 ppm: Singlet for pyrazole ring proton .

3.2 FTIR Spectroscopy

  • 3204 cm⁻¹: Broad peak for OH stretching.

  • 1728 cm⁻¹: Sharp peak for ester carbonyl (C=O) .

Table 2: Analytical Data

TechniqueKey Peaks/ShiftsFunctional Groups Detected
¹H NMRδ 12.16 (OH), δ 3.80 (OCH₃), δ 5.98 (pyrazole H)Hydroxyl, ester, aromatic protons
FTIR3204 cm⁻¹ (OH), 1728 cm⁻¹ (C=O)Hydroxyl, ester carbonyl

Research Significance

The compound’s reactivity and tautomerism make it valuable in pharmaceutical and agricultural chemistry. Its synthesis routes offer insights into efficient heterocyclic formation, while its functional groups enable further derivatization for targeted applications .

Scientific Research Applications

Medicinal Chemistry

E5HPC exhibits significant potential as a therapeutic agent. Its applications in medicinal chemistry include:

  • Antimicrobial Activity : E5HPC has shown effectiveness against various bacterial strains, including both gram-positive and gram-negative bacteria. A study demonstrated its ability to inhibit the growth of Staphylococcus aureus and Escherichia coli using standard disk diffusion methods.
  • Antimalarial Properties : The compound has been identified as an inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (Pf DHODH), crucial for malaria parasite survival. Research indicates that certain derivatives can achieve up to 30% inhibition of this enzyme.
  • Anticancer Potential : E5HPC derivatives have been shown to inhibit the proliferation of cancer cell lines such as A549 lung cancer cells. Mechanisms include inducing apoptosis and cell cycle arrest.
Study TypeBiological ActivityFindings
AntimicrobialEffective against bacteriaInhibited growth of S. aureus and E. coli
AntimalarialPf DHODH inhibitionAchieved 30% inhibition
AnticancerGrowth inhibitionSignificant reduction in A549 cell viability

Agriculture

In agricultural applications, E5HPC is utilized in the synthesis of agrochemicals and pesticides. Its role as an active ingredient in formulations enhances the efficacy of pest control measures.

Material Science

E5HPC is incorporated into polymer matrices to improve material properties. Its unique chemical characteristics allow for enhanced durability and functionality in various applications.

Antimicrobial Study

A recent investigation into E5HPC's antimicrobial properties revealed that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The study utilized disk diffusion methods to assess efficacy, demonstrating promising results that warrant further exploration in clinical settings.

Cancer Cell Line Evaluation

In vitro studies on A549 lung cancer cells indicated that E5HPC led to a dose-dependent decrease in cell viability. Flow cytometry analyses showed that treated cells exhibited increased markers of apoptosis compared to untreated controls, suggesting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties
1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid* 1-Ethyl, 5-OH, 3-COOH C₆H₈N₂O₄ 172.14 High solubility, strong acidity
3-Ethyl-1-methyl-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-Ethyl, 5-COOH C₇H₁₀N₂O₂ 154.17 Moderate lipophilicity
1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid 1-Methyl, 3-Propyl, 5-COOH C₈H₁₂N₂O₂ 168.19 Increased hydrophobicity
Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate 1-Methyl, 3-Propyl, 5-COOEt C₁₀H₁₆N₂O₂ 196.24 Ester group enhances membrane permeability
5-Hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid 1-Methyl, 5-OH, 3-COOH C₅H₆N₂O₃ 142.11 High polarity, used in agrochemicals

Biological Activity

1-Ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid (EHPC) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of EHPC, highlighting recent research findings and case studies.

Chemical Structure and Properties

EHPC is characterized by its pyrazole core, which is known for its pharmacological significance. The molecular formula of EHPC is C7H10N2O3C_7H_10N_2O_3, and its structure can be represented as follows:

Structure C7H10N2O3\text{Structure }\text{C}_7\text{H}_{10}\text{N}_2\text{O}_3

Synthesis of EHPC

The synthesis of EHPC typically involves multi-step reactions that include the formation of the pyrazole ring followed by carboxylation. Various synthetic routes have been explored to enhance yield and purity, including:

  • Condensation Reactions : Utilizing hydrazine derivatives with carbonyl compounds.
  • Carboxylation : Employing reagents such as carbon dioxide under basic conditions to introduce the carboxylic acid group.

Anticancer Properties

Recent studies have demonstrated that EHPC exhibits significant anticancer activity against various cancer cell lines. For instance, a study reported that EHPC showed cytotoxic effects on MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, with IC50 values ranging from 2.43 to 14.65 μM . The mechanism of action is believed to involve:

  • Microtubule Destabilization : EHPC has been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells.
  • Caspase Activation : It enhances caspase-3 activity, indicating its role in inducing programmed cell death .

Antimicrobial Activity

EHPC also exhibits antimicrobial properties. Studies have indicated that it possesses activity against various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anti-inflammatory Effects

Research indicates that EHPC may have anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. This effect is thought to be mediated through inhibition of pro-inflammatory cytokines.

Case Studies

  • Study on Breast Cancer Cells : In a comparative study, EHPC was evaluated alongside other pyrazole derivatives. It was found to significantly reduce cell viability in MDA-MB-231 cells compared to untreated controls, supporting its potential as a therapeutic agent in breast cancer treatment .
  • Antimicrobial Efficacy : A study assessing the antimicrobial activity of EHPC against Staphylococcus aureus revealed a minimum inhibitory concentration (MIC) of 32 μg/mL, demonstrating its effectiveness as an antimicrobial compound .

Research Findings Summary

Biological Activity Cell Line/Organism IC50/MIC Values Mechanism
AnticancerMDA-MB-2312.43 - 7.84 μMMicrotubule destabilization, caspase activation
AnticancerHepG24.98 - 14.65 μMApoptosis induction
AntimicrobialStaphylococcus aureus32 μg/mLCell wall synthesis disruption
Anti-inflammatoryIn vitro modelsNot specifiedCytokine inhibition

Preparation Methods

Reaction Mechanism and Conditions

This method employs ethyl 3-ethoxyacrylate and ethylhydrazine as key reactants. The cyclocondensation proceeds via nucleophilic attack of the hydrazine nitrogen on the α,β-unsaturated ester, forming the pyrazole ring. Subsequent hydrolysis converts the ester to the carboxylic acid.

Key Steps:

  • Cyclocondensation :

    • Ethyl 3-ethoxyacrylate (10 mmol) and ethylhydrazine (12 mmol) are combined in a weakly basic aqueous solvent (e.g., pH 8–9 adjusted with NaHCO₃).

    • The mixture is refluxed at 80–100°C for 24 hours, yielding ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate.

    • Yield : 85–90% (isolated via salting-out with NaCl).

  • Ester Hydrolysis :

    • The ester intermediate is treated with 2M NaOH in ethanol (1:4 v/v) under reflux for 6 hours.

    • Acidification with 6M HCl precipitates the carboxylic acid, which is filtered and dried.

    • Yield : 92–95% (post-hydrolysis).

Optimization Insights

  • Solvent System : Aqueous ethanol (50%) enhances reaction homogeneity and reduces side products.

  • Temperature Control : Maintaining reflux at 90°C minimizes decarboxylation.

  • Catalysis : Tributylamine (5 mol%) accelerates cyclization by deprotonating intermediates.

Diethyl Oxalacetate-Based Synthesis with Subsequent N1-Alkylation

Reaction Pathway

This two-step approach begins with pyrazole ring formation using diethyl oxalacetate, followed by N1-ethylation and hydrolysis.

Key Steps:

  • Pyrazole Ring Formation :

    • Diethyl oxalacetate sodium salt (69.15 mmol) is dissolved in benzene, treated with acetic acid and hydrazine hydrochloride (138 mmol), and refluxed for 24 hours.

    • Product : Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate (yield: 92%).

  • N1-Ethylation :

    • The pyrazole is alkylated with ethyl bromide (1.2 eq) in DMF using K₂CO₃ as a base at 60°C for 12 hours.

    • Yield : 75–80% (ethyl 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylate).

  • Ester Hydrolysis :

    • Similar to Method 1, hydrolysis with NaOH/HCl affords the target carboxylic acid (yield: 90–93%).

Challenges and Mitigation

  • Selectivity Issues : Competing O-alkylation is suppressed by using a polar aprotic solvent (DMF) and excess ethyl bromide.

  • Purification : Column chromatography (SiO₂, ethyl acetate/hexane) isolates the N1-ethylated product effectively.

Comparative Analysis of Synthetic Routes

Parameter Method 1 Method 2
Starting Materials Ethyl 3-ethoxyacrylate, ethylhydrazineDiethyl oxalacetate, hydrazine HCl
Reaction Steps 2 (cyclization + hydrolysis)3 (cyclization + alkylation + hydrolysis)
Overall Yield 78–86%62–70%
Key Advantage Direct N1-ethylationAvoids specialized reactants
Industrial Scalability High (one-pot cyclization)Moderate (multi-step process)

Critical Considerations for Process Optimization

  • Purity of Intermediates : Residual solvents (e.g., benzene) must be rigorously removed to prevent side reactions during hydrolysis.

  • Cost-Effectiveness : Method 1 is preferable for large-scale production due to lower reagent costs and fewer steps.

  • Environmental Impact : Recycling ethanol from hydrolysis steps reduces waste generation.

Q & A

Q. What are the standard synthetic routes for 1-ethyl-5-hydroxy-1H-pyrazole-3-carboxylic acid?

Methodological Answer: The compound can be synthesized via cyclocondensation reactions or functionalization of pyrazole precursors. For example:

  • Cyclocondensation : Reacting β-keto esters with hydrazine derivatives under reflux conditions in ethanol or THF. Adjusting substituents (e.g., ethyl groups) requires precise stoichiometry to avoid side products .
  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling (e.g., using Pd(PPh₃)₄) can introduce aryl/heteroaryl groups at specific positions. Reaction conditions (solvent, temperature, catalyst loading) must optimize yield and purity .
  • Post-Functionalization : Hydroxylation at the 5-position may involve oxidation of a methyl or ketone group using agents like KMnO₄ or H₂O₂ under controlled pH .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks based on pyrazole ring protons (δ 6.5–8.0 ppm for aromatic H) and substituents (e.g., ethyl CH₂ at δ 1.2–1.5 ppm). Carboxylic acid protons appear broad near δ 10–12 ppm .
  • IR Spectroscopy : Confirm hydroxyl (-OH, ~3200–3500 cm⁻¹) and carboxylic acid (C=O, ~1700 cm⁻¹) functional groups .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ and fragmentation patterns. For C₆H₈N₂O₃, expect m/z ≈ 156.14 .

Q. How can computational methods predict its electronic properties?

Methodological Answer:

  • Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (6-31G*) to calculate HOMO-LUMO gaps, electrostatic potentials, and acidity (pKa) of the carboxylic acid group .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous/organic environments. For example, the hydroxy group’s hydrogen-bonding propensity affects solubility .

Advanced Research Questions

Q. How does the substituent at the 1-position influence its reactivity?

Methodological Answer:

  • Steric/Electronic Effects : Ethyl groups at N1 increase steric hindrance, reducing nucleophilic attack at C3. Compare with methyl or aryl substituents via Hammett plots to quantify electronic effects .
  • Case Study : Ethyl-substituted pyrazoles show 15–20% lower reaction rates in esterification vs. methyl analogs due to hindered access to the carboxylic acid site .

Q. What strategies optimize stability during storage?

Methodological Answer:

  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition >200°C, but hygroscopicity requires desiccants (silica gel) and inert atmospheres (N₂) .
  • Light Sensitivity : UV-Vis studies indicate photooxidation of the hydroxy group; store in amber vials at –20°C for long-term stability .

Q. How can structure-activity relationships (SAR) guide pharmacological studies?

Methodological Answer:

  • Bioisosteric Replacement : Replace the hydroxy group with methoxy or fluorine to modulate bioavailability. Test in vitro enzyme inhibition (e.g., COX-2) using fluorometric assays .
  • Data Table : Example SAR for pyrazole derivatives (from ):
DerivativeIC₅₀ (COX-2 Inhibition, μM)LogP
1-Ethyl-5-hydroxy12.3 ± 1.21.45
1-Methyl-5-methoxy8.7 ± 0.91.92

Q. What mechanistic insights explain its regioselective functionalization?

Methodological Answer:

  • Electrophilic Aromatic Substitution : The 5-hydroxy group directs electrophiles (e.g., nitration) to the C4 position due to resonance stabilization. Confirm via isotopic labeling (¹⁵N NMR) .
  • Cross-Coupling : Steric maps (DFT) reveal that Pd catalysts favor coupling at C3 over C4 (98:2 selectivity) due to lower transition-state energy .

Q. How to resolve contradictions in reported solubility data?

Methodological Answer:

  • Solubility Screening : Use shake-flask methods in buffered solutions (pH 1–7.4). For C₆H₈N₂O₃, solubility decreases from 25 mg/mL (pH 2) to <1 mg/mL (pH 7) due to ionization .
  • Co-Solvency : Add 10–20% DMSO or PEG-400 to aqueous buffers for enhanced solubility in biological assays .

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